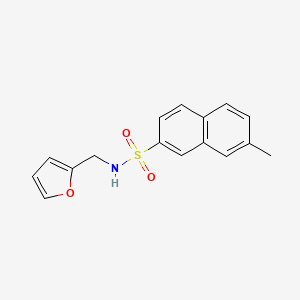

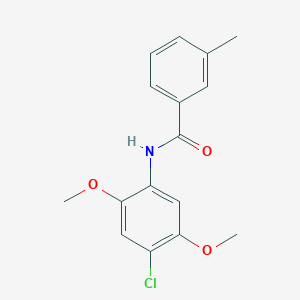

N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide, also known as FMe-MNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMe-MNS is a sulfonamide derivative of naphthalene, which is a common aromatic hydrocarbon. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition and Cellular Functions

Naphthalenesulfonamides, including compounds structurally related to N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide, have been studied for their inhibitory effects on protein kinases, which are enzymes that play crucial roles in cellular signal transduction pathways. Hidaka et al. (1984) demonstrated that certain naphthalenesulfonamides are potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential application in studying enzyme regulation and signal transduction processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984). Another study by Ito et al. (1986) showed that naphthalenesulfonamide derivatives could modulate the activity of Ca2+-dependent smooth muscle myosin light chain phosphorylation, further emphasizing their utility in understanding muscle contraction and cellular movement mechanisms (Ito, Tanaka, Inagaki, Nakanishi, & Hidaka, 1986).

Environmental Science and Pollution Treatment

Naphthalenesulfonates, closely related to the compound , have been identified as pollutants in water sources due to their widespread use in industrial applications. Studies have explored methods for their degradation and removal from aquatic environments. For example, Chen et al. (2002) investigated the decomposition of 2-naphthalenesulfonate in aqueous solution by ozonation combined with UV radiation, offering insights into advanced oxidation processes for water treatment (Chen, Chang, Huang, Chiu, Ji, Shang, Yu, Chiang, Ku, & Chen, 2002).

Material Science and Chemical Synthesis

The structural and electronic properties of naphthalene diimides (NDIs), which share a core structural motif with this compound, have been extensively reviewed for their applications in material science. Kobaisi et al. (2016) highlighted the role of NDIs in supramolecular chemistry, sensors, and catalysis, indicating the versatility of naphthalene-based compounds in designing novel materials and devices (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-7-methylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-4-5-13-6-7-16(10-14(13)9-12)21(18,19)17-11-15-3-2-8-20-15/h2-10,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRFCUCFNMJIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49727352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)

![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)

![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)

![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}ethanesulfonamide hydrochloride](/img/structure/B5523368.png)

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)

![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)

![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)